molecular formula C17H21N7O B2860651 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine CAS No. 899978-19-9

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine

Cat. No.: B2860651
CAS No.: 899978-19-9
M. Wt: 339.403
InChI Key: OPFRAAWUFBVAHQ-UHFFFAOYSA-N
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Description

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine moiety in the structure enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the triazole and pyrimidine precursors.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving urea or guanidine derivatives with β-diketones or β-ketoesters.

    Coupling Reaction: The triazole and pyrimidine rings are then coupled together using a suitable coupling agent such as phosphorus oxychloride.

    Introduction of Piperazine Moiety:

Industrial production methods may involve optimization of these steps to improve yield and reduce production costs.

Chemical Reactions Analysis

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazolo-pyrimidine core with the piperazine moiety, which enhances its pharmacokinetic properties and broadens its range of biological activities.

Properties

IUPAC Name

3-ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRAAWUFBVAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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